molecular formula C11H8F4O4 B13526651 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylicacid

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylicacid

Cat. No.: B13526651
M. Wt: 280.17 g/mol
InChI Key: KUSAKJOPSFXKGC-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a benzodioxocine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid typically involves multiple steps. One common method includes the fluorination of precursor compounds followed by cyclization to form the benzodioxocine ring. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the precursor materials are subjected to fluorination and cyclization under optimized conditions. The process may also include purification steps to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrafluorobenzoyl chloride: Another fluorinated compound with similar structural features.

    3,3,4,4-Tetrafluorotetrahydrofuran: A fluorinated furan derivative with comparable properties.

    2,3,5,6-Tetrafluoroterephthalaldehyde: A tetrafluorinated aromatic compound with different functional groups.

Uniqueness

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid is unique due to its benzodioxocine ring structure combined with multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require high stability and reactivity.

Properties

Molecular Formula

C11H8F4O4

Molecular Weight

280.17 g/mol

IUPAC Name

3,3,4,4-tetrafluoro-2,5-dihydro-1,6-benzodioxocine-8-carboxylic acid

InChI

InChI=1S/C11H8F4O4/c12-10(13)4-18-7-2-1-6(9(16)17)3-8(7)19-5-11(10,14)15/h1-3H,4-5H2,(H,16,17)

InChI Key

KUSAKJOPSFXKGC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(COC2=C(O1)C=CC(=C2)C(=O)O)(F)F)(F)F

Origin of Product

United States

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